Gadoteric acid, also known as gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a paramagnetic compound primarily used as a contrast agent in magnetic resonance imaging (MRI). This compound is characterized by its ability to enhance the quality of images by increasing the contrast between different tissues. Gadoteric acid is often formulated as a meglumine salt for clinical applications, which improves its solubility and bioavailability.
Gadoteric acid is synthesized from gadolinium(III) oxide and dodecane tetraacetic acid. The synthesis involves complexation reactions that yield the gadolinium complex with the tetraacetic acid structure. This compound is commercially available under brand names such as Dotarem™.
Gadoteric acid falls under the category of gadolinium-based contrast agents. These agents are classified based on their chemical structure and properties, particularly their ability to enhance MRI images due to their paramagnetic nature.
The synthesis of gadoteric acid typically involves several steps:
The synthesis can be optimized using various methods such as sonication or conventional thermal heating. Sonication has been shown to yield higher purity and faster reaction times compared to traditional methods, achieving yields of 83-95% within 2 to 6.5 hours at temperatures between 50 °C and 95 °C .
Gadoteric acid features a central gadolinium ion coordinated by four acetic acid moieties arranged in a tetrahedral geometry. This structure allows for the effective chelation of gadolinium, minimizing toxicity while maximizing magnetic properties.
The primary reaction involving gadoteric acid is its formation from gadolinium(III) oxide and dodecane tetraacetic acid. This reaction can be influenced by factors such as temperature, pH, and the presence of other ions.
The reaction mechanism typically involves:
Gadoteric acid enhances MRI images through its paramagnetic properties. When exposed to a magnetic field, the gadolinium ions induce relaxation effects in nearby water protons, resulting in increased signal intensity in MRI scans.
The mechanism involves:
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and concentration during formulation .
Gadoteric acid is primarily used in medical imaging as a contrast agent for MRI scans. Its applications include:
Due to its safety profile and efficacy, gadoteric acid remains a vital tool in diagnostic imaging practices across various medical fields .
Gadoteric acid (gadolinium(III)-DOTA, Gd-DOTA) is a macrocyclic gadolinium-based contrast agent (GBCA) where the Gd³⁺ ion is chelated by the rigid tetraazamacrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This pre-organized cavity provides optimal spatial geometry for encapsulating Gd³⁺, with eight coordination sites (four nitrogen atoms from the ring and four oxygen atoms from carboxylate groups) forming a stable, neutral complex. The macrocyclic constraint significantly reduces molecular flexibility, enhancing kinetic inertness compared to linear chelators. This structural rigidity minimizes spontaneous Gd³⁺ dissociation, even under physiological stress [2] [4].
Table 1: Structural Parameters of Gadoteric Acid
Property | Value | Biological Implication |
---|---|---|
Coordination number | 8 (4 N, 4 O) | Optimal Gd³⁺ shielding |
Molecular symmetry | Pseudo-square antiprismatic | Uniform charge distribution |
Gd-O bond length | 2.4–2.5 Å | Strong ionic-covalent bonding |
Gd-N bond length | 2.6–2.7 Å | |
Hydration state (q) | 1 (single inner-sphere water) | High relaxivity (r₁ = 3.6 mM⁻¹s⁻¹ at 1.5T) |
Gadoteric acid exhibits exceptional thermodynamic stability (log K = 25.3) and kinetic inertness (dissociation half-life > 30 days at pH 1). Thermodynamic stability constants quantify the equilibrium affinity between Gd³⁺ and DOTA, while kinetic stability reflects resistance to metal dissociation under acidic conditions or competing ions. The dissociation rate of gadoteric acid is pH-dependent, with maximum stability observed at physiological pH (7.4). Kinetic inertness is 10³–10⁶ times higher than linear GBCAs (e.g., gadodiamide) due to the energy barrier for ring opening prior to Gd³⁺ release. This stability profile is critical for preventing gadolinium release in vivo [1] [4] [2].
Table 2: Stability Parameters of Gadoteric Acid vs. Linear GBCAs
Parameter | Gadoteric Acid (DOTA) | Gadodiamide (Linear) | Gadopentetic Acid (Linear) |
---|---|---|---|
Thermodynamic log K | 25.3 | 16.9 | 22.1 |
Dissociation half-life (pH 1) | >30 days | 34 seconds | 10 minutes |
Conditional stability (pH 7.4) | 19.3 | 14.9 | 18.4 |
Transmetallation resistance | High | Low | Moderate |
Linear GBCAs (e.g., gadodiamide, gadopentetic acid) lack the rigid macrocyclic structure of gadoteric acid, resulting in lower kinetic stability. Their flexible open chains allow easier Gd³⁺ dissociation via proton-assisted dissociation (pH < 4) or transmetallation by endogenous ions (Zn²⁺, Cu²⁺, Ca²⁺). Studies confirm that gadoteric acid releases <0.1% Gd³⁺ after 15 days in human serum, whereas linear agents release >20% within hours. This structural difference directly impacts biological retention: Linear GBCAs show 2–10 times higher Gd³⁺ deposition in kidneys, bones, and brain tissues compared to macrocyclic agents. Animal models demonstrate that linear GBCAs induce acute inflammation and hematological disturbances (e.g., altered neutrophil counts, platelet dysfunction), while gadoteric acid causes minimal transient effects [1] [2] [4].
Gadoteric acid decomposes via three primary pathways:
Environmental studies reveal gadoteric acid persists unaltered in aquatic systems for years, confirming its resistance to biological and chemical degradation [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1